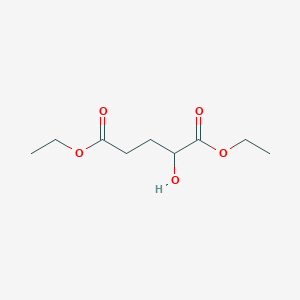

Diethyl 2-hydroxypentanedioate

Descripción general

Descripción

Diethyl 2-hydroxypentanedioate is a chemical compound with the molecular formula C9H16O5. It is a diester obtained by the formal condensation of both carboxy groups of 2-hydroxyglutaric acid with two molecules of ethanol

Métodos De Preparación

Diethyl 2-hydroxypentanedioate can be synthesized through the esterification of 2-hydroxyglutaric acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under alkaline conditions. For example, benzylation occurs via deprotonation with sodium hydride (NaH), followed by reaction with benzyl bromide (BnBr):

Reaction:

Diethyl 2-hydroxypentanedioate + NaH + BnBr → Diethyl 2-(benzyloxy)pentanedioate (S2)

Conditions:

-

Solvent: Dry DMF

-

Temperature: 0°C → room temperature

-

Time: 2 hours

Key Data:

| Reagent | Molar Ratio | Product Yield | Purity (HPLC) |

|---|---|---|---|

| NaH | 2:1 | 85% | >95% |

| BnBr | 2:1 |

This reaction replaces the hydroxyl group with a benzyloxy group, enhancing steric protection for downstream synthetic applications .

Hydrolysis Reactions

The ester groups are hydrolyzed to carboxylic acids under basic conditions:

Reaction:

Diethyl 2-(benzyloxy)pentanedioate + KOH → 2-(Benzyloxy)pentanedioic acid (S3)

Conditions:

-

Solvent: Ethanol/water (1:1)

-

Temperature: Room temperature

-

Time: 12 hours

Key Data:

| Parameter | Value |

|---|---|

| KOH Concentration | 1.5 M |

| Yield | 92% |

| Purity (MS) | [M-H]⁻: 237.1 |

Hydrolysis restores the carboxylic acid functionality while retaining the benzyl-protected hydroxyl group .

Acylation and Chlorination

The carboxylic acid intermediate undergoes chlorination followed by esterification:

Step 1: Chlorination

2-(Benzyloxy)pentanedioic acid + Oxalyl chloride → Acid chloride intermediate

Conditions:

-

Catalyst: DMF (2 drops)

-

Solvent: Dichloromethane (DCM)

-

Time: 3 hours

Step 2: Esterification

Acid chloride + Benzyl alcohol (BnOH) → 2,5-Bis(benzyloxy)-5-oxopentanoic acid (S4)

Conditions:

-

Base: Triethylamine (TEA)

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 78%

Key Data:

| Reagent | Role | Outcome |

|---|---|---|

| Oxalyl chloride | Chlorinating agent | Converts -COOH to -COCl |

| BnOH | Nucleophile | Forms benzyl ester |

This two-step process enables selective functionalization for peptide synthesis applications .

Redox Reactivity

While direct experimental data on redox reactions of this compound is limited, analogous pathways suggest:

-

Oxidation: The hydroxyl group could be oxidized to a ketone using agents like KMnO₄ or CrO₃.

-

Reduction: Ester groups may be reduced to alcohols via LiAlH₄, though competing hydroxyl group reactivity requires protection.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Substitution | NaH, BnBr, DMF, 0°C → RT | Diethyl 2-(benzyloxy)pentanedioate | Protecting hydroxyl groups |

| Hydrolysis | KOH, EtOH/H₂O, RT | 2-(Benzyloxy)pentanedioic acid | Acid intermediate synthesis |

| Acylation | Oxalyl chloride, BnOH, TEA, THF | Bis-benzyl ester | Peptide modification |

Research Implications

-

Synthetic Utility: The compound serves as a versatile intermediate in multi-step organic synthesis, particularly for protecting-group strategies .

-

Biological Relevance: Derivatives like 2-hydroxyglutarate (via hydrolysis) are implicated in metabolic pathways, though direct biological studies on the diester remain limited .

Aplicaciones Científicas De Investigación

Synthesis Method

Diethyl 2-hydroxypentanedioate is synthesized through the esterification of 2-hydroxyglutaric acid with ethanol, typically using an acid catalyst such as sulfuric acid. The reaction conditions involve heating under reflux to promote complete conversion into the ester form.

Scientific Research

This compound serves as an important intermediate in the synthesis of various organic compounds. Its role as a metabolite in biochemical pathways makes it valuable for studies related to metabolism and enzymatic activity.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications, particularly in developing drugs targeting metabolic disorders. Its ability to interact with specific molecular targets enables it to influence metabolic pathways, making it a candidate for drug development.

Industrial Applications

In the chemical industry, this compound is utilized as a building block for more complex molecules. It is involved in producing specialty chemicals that find applications in various sectors, including agriculture and materials science.

Biochemical Studies

As a metabolite, this compound can be used in biochemical research to understand metabolic processes better. It can serve as a substrate or inhibitor in enzyme assays, helping elucidate enzyme mechanisms and metabolic pathways.

Case Study 1: Metabolic Pathway Investigation

In a study investigating metabolic disorders, this compound was used to explore its effects on cellular respiration rates in cultured cells. The results indicated that the compound could modulate key enzymes involved in glycolysis, suggesting its potential role as a therapeutic agent for metabolic diseases.

Case Study 2: Synthetic Organic Chemistry

Researchers utilized this compound as an intermediate in synthesizing novel bioactive compounds. The synthesis pathway demonstrated high yields and selectivity, showcasing the compound's utility in developing new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of diethyl 2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in biochemical reactions that are essential for cellular function. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. The ester groups can undergo hydrolysis to release 2-hydroxyglutaric acid, which further participates in metabolic pathways.

Comparación Con Compuestos Similares

Diethyl 2-hydroxypentanedioate is similar to other diesters of dicarboxylic acids, such as diethyl succinate and diethyl malonate. its unique structure, with a hydroxyl group on the carbon chain, distinguishes it from these compounds. This hydroxyl group imparts different chemical reactivity and biological activity compared to other diesters. Similar compounds include:

- Diethyl succinate

- Diethyl malonate

- Diethyl 2-oxopentanedioate

These compounds share similar ester functional groups but differ in their specific chemical and biological properties.

Actividad Biológica

Diethyl 2-hydroxypentanedioate, also known as diethyl 2-hydroxyglutarate, is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is a diester with the molecular formula . The presence of the hydroxyl group contributes to its unique chemical reactivity and biological properties compared to other diesters. This compound can undergo hydrolysis to yield 2-hydroxyglutaric acid, which plays a significant role in metabolic pathways.

The biological activity of this compound is primarily attributed to its role as a metabolite in several biochemical pathways:

- Metabolism : It is involved in metabolic processes where it can influence enzyme activities through hydrogen bonding interactions due to its hydroxyl group. This interaction can modulate the function of various proteins and enzymes essential for cellular metabolism.

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications, particularly in targeting metabolic disorders. Its ability to participate in metabolic pathways positions it as a candidate for drug development aimed at conditions such as diabetes or obesity.

Case Studies and Research Findings

- Metabolic Studies :

-

Neurotoxicity Screening :

- In a high-throughput screening study involving human neural stem cells (NSCs), this compound was included among compounds evaluated for neurotoxicity. While specific results regarding its toxicity were not detailed, the screening methodology emphasizes the relevance of such compounds in understanding neurotoxic effects and potential therapeutic interventions .

- Cancer Research :

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H16O5 | Metabolite in TCA cycle, potential anti-cancer agent |

| 2-Hydroxyglutaric Acid | C5H6O5 | Oncometabolite, affects T-cell metabolism |

| Diethyl Succinate | C8H14O4 | Intermediate in organic synthesis |

Propiedades

IUPAC Name |

diethyl 2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHSDCNOUDICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533579 | |

| Record name | Diethyl 2-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69134-53-8 | |

| Record name | Diethyl 2-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.